molecular formula C7H8ClN B1297004 2-(Chloromethyl)-5-methylpyridine CAS No. 767-01-1

2-(Chloromethyl)-5-methylpyridine

Cat. No.: B1297004
CAS No.: 767-01-1
M. Wt: 141.6 g/mol
InChI Key: MXOPKPMEGUYUCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a mention of a synthesis involving 2-chloromethyl pyridine in a study . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane. The structure was confirmed by 1H NMR, 13C NMR, MS, and FTIR .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene were recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated .


Chemical Reactions Analysis

A study mentions a reaction involving 2-chloromethyl pyridine . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane .

Scientific Research Applications

1. Intermediate in Medicines and Pesticides

2-(Chloromethyl)-5-methylpyridine and its derivatives are important intermediates in the production of various medicines and pesticides. Research by Su Li (2005) in "Modern Agrochemicals" highlights the use of extraction, distillation, and chromatography to purify these compounds, achieving a purity surpassing 99% (Su Li, 2005).

2. Synthesis and Characterization

The synthesis routes and characterization of this compound have been extensively studied. Zhao Bao (2003) in "Fine Chemical Intermediates" reviewed various preparation methods from different starting materials, highlighting the versatility and significance of this compound in chemical synthesis (Zhao Bao, 2003).

3. Catalysis in Organic Reactions

This compound has been utilized in catalyzing organic reactions. For instance, the study by Claire Thoumazet et al. (2003) in "Organometallics" demonstrated the use of a related compound as an efficient catalyst in the transfer hydrogenation of ketones, showing its application in advanced organic synthesis (Claire Thoumazet et al., 2003).

4. Development of Antimicrobial Agents

Research into the antimicrobial properties of derivatives of this compound has been conducted. B. Gangadasu et al. (2009) in the "European Journal of Medicinal Chemistry" synthesized derivatives and studied their antimicrobial activity, highlighting the potential of these compounds in medical applications (B. Gangadasu et al., 2009).

Safety and Hazards

The safety data sheet for Chloromethyl chloroformate indicates that it causes severe skin burns and eye damage, and is toxic if inhaled . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

A review discusses recent advances in “one-pot” multistep reactions achieved using micellar reaction media with potential applications in medicinal chemistry and agrochemistry . This could suggest future directions for research involving “2-(Chloromethyl)-5-methylpyridine”.

Properties

IUPAC Name

2-(chloromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPKPMEGUYUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343182
Record name 2-(chloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-01-1
Record name 2-(chloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of (5-methyl-pyridine-2-yl)-methanol (500 mg, 4.1 mmol) described in Manufacturing Example 11-1-1, thionyl chloride (0.59 mL, 8.1 mmol) and methylene chloride (10 mL) was stirred for 5 minutes under reflux. The reaction solution was cooled to room temperature and concentrated under a reduced pressure. The resulting residue was partitioned into diethyl ether and saturated sodium bicarbonate solution. The organic layer was separated and passed through a glass filter lined with silica gel (eluted with ethyl acetate). The eluate was concentrated to obtain the title compound (440 mg, 76%) as a crude product. The resulting compound was used in the following reaction without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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